3,3,5-Trimethylcyclohexyl formate
Description
Significance of Formate (B1220265) Esters in Organic Synthesis
Formate esters, the simplest of the ester family, are derived from formic acid. wikipedia.org They are notable for their role as valuable intermediates and reagents in a variety of chemical transformations. While less stable and therefore less common in commercial applications than their acetate (B1210297) counterparts, formate esters are significant in several areas of organic synthesis. wikipedia.org They can be synthesized through the esterification of alcohols with formic acid or the reaction of alkyl halides with formamide (B127407). researchgate.net Formate esters can also be produced via the addition of formic acid to alkenes. wikipedia.org An important industrial example is the synthesis of methyl formate from methanol (B129727) and carbon monoxide, which serves as an intermediate in the production of formic acid. wikipedia.org
In the laboratory, formate esters are utilized in various reactions. They can serve as a source of pure carbon monoxide upon decomposition. wikipedia.org Furthermore, they participate in reactions such as the Claisen condensation, where they can act as a nucleophile to form new carbon-carbon bonds, leading to the synthesis of β-keto esters. fiveable.me Their ability to engage in hydrogen bonding can influence their solubility and reactivity in different solvents. fiveable.me The versatility of formate esters also extends to their use as protecting groups in complex syntheses and as the organic phase in biphasic biocatalysis systems. researchgate.netconicet.gov.ar
Relevance of Substituted Cyclohexane (B81311) Architectures in Chemical Research
Cyclohexane, a six-membered cyclic hydrocarbon, is a fundamental structure in organic chemistry. fastercapital.com Its non-planar "chair" and "boat" conformations are crucial for understanding the three-dimensional arrangement of atoms and its influence on chemical reactivity and stability. fastercapital.com The substitution of hydrogen atoms on the cyclohexane ring with other functional groups gives rise to a vast class of compounds known as substituted cyclohexanes. fastercapital.comfastercapital.com
The properties of substituted cyclohexanes are highly dependent on the nature and position of the substituents. fastercapital.com These substituents can significantly affect the conformational equilibrium of the cyclohexane ring. fastercapital.comfastercapital.com For instance, bulky substituents tend to favor the equatorial position to minimize steric hindrance, a phenomenon that has been extensively studied. libretexts.orgmasterorganicchemistry.comucalgary.ca This conformational preference, in turn, dictates the reactivity and physical properties of the molecule. fastercapital.comlibretexts.org Substituted cyclohexanes are ubiquitous in various fields, including pharmaceuticals, materials science, and agriculture, making their study a vital area of chemical research. fastercapital.comfastercapital.com
Contextualization of 3,3,5-Trimethylcyclohexyl Formate within Contemporary Organic Chemistry
This compound is a specific example of a substituted cyclohexane derivative and a formate ester. Its structure combines the features of both these classes of compounds, making it a subject of interest for understanding how these structural motifs influence its properties and potential applications. The synthesis of such esters can be achieved through methods like the reaction of 3,3,5-trimethylcyclohexanol (B90689) with a suitable formylating agent. google.com Research into related compounds, such as 3,3,5-trimethylcyclohexyl acetate, has highlighted the importance of stereochemistry, with the cis and trans isomers exhibiting distinct properties. google.com The study of this compound and its analogs contributes to the broader understanding of structure-property relationships in organic chemistry, with potential implications for the development of new materials and molecules with specific functions.
Chemical and Physical Properties of this compound
The specific arrangement of atoms and functional groups in this compound dictates its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C10H18O2 | chemspider.com |
| Average Mass | 170.252 Da | chemspider.com |
| Monoisotopic Mass | 170.130680 Da | chemspider.com |
Research Findings on this compound and Related Esters
Research on 3,3,5-trimethylcyclohexyl esters has often been driven by the fragrance industry due to their olfactory properties. google.com For instance, the cis isomer of this compound is noted for imparting fresh, terpene-like, natural, nutty, and minty scents. google.com The synthesis of these esters is typically achieved by reacting 3,3,5-trimethylcyclohexanol with the corresponding carboxylic acid or its derivative. google.com Studies have also explored the synthesis of other esters of 3,3,5-trimethylcyclohexanol, such as the acetate, propionate, and crotonate, highlighting the versatility of this alcohol as a starting material. google.comresearchgate.net The investigation into these compounds often includes their synthesis, characterization, and evaluation of their properties, contributing to the broader knowledge of ester chemistry and fragrance science. researchgate.net
Structure
3D Structure
Properties
CAS No. |
24442-68-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) formate |
InChI |
InChI=1S/C10H18O2/c1-8-4-9(12-7-11)6-10(2,3)5-8/h7-9H,4-6H2,1-3H3 |
InChI Key |
MTZUWXFUKUHVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3,5 Trimethylcyclohexyl Formate
Precursor Synthesis and Derivatization Approaches
A crucial step in the synthesis of 3,3,5-trimethylcyclohexyl formate (B1220265) is the production of its corresponding alcohol, 3,3,5-trimethylcyclohexanol (B90689). This is primarily achieved through the catalytic hydrogenation of isophorone (B1672270) and related cyclohexanones.
Synthesis of 3,3,5-Trimethylcyclohexanol from Isophorone and Related Cyclohexanones via Catalytic Hydrogenation
The industrial production of 3,3,5-trimethylcyclohexanol predominantly relies on the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). patsnap.comontosight.ai This process involves the reduction of both the carbon-carbon double bond and the carbonyl group of isophorone. researchgate.net Various catalysts and reaction conditions have been explored to optimize the yield and selectivity of this reaction.
Ruthenium-based catalysts have demonstrated high efficiency in the hydrogenation of isophorone. google.com For instance, using a ruthenium on activated carbon catalyst, a high yield of 3,3,5-trimethylcyclohexanol (99.7% GC purity) can be achieved at 140°C and 18 bar hydrogen pressure. google.com Another approach employs a Zn-promoted Ni-Mo unsupported catalyst in a fixed-bed reactor, which can achieve a conversion rate of isophorone of 99.46% and a selectivity for 3,3,5-trimethylcyclohexanol of 99.78%. patsnap.com
Non-noble metal catalysts, such as Raney nickel, have also been extensively studied. rsc.orgrsc.org The hydrogenation of isophorone using Raney nickel at temperatures between 15 and 140°C and pressures of 35-100 bar can yield 3,3,5-trimethylcyclohexanol. google.com To enhance the selectivity towards the intermediate 3,3,5-trimethylcyclohexanone (B147574) and prevent over-hydrogenation to the alcohol, modified catalysts and specific solvents like tetrahydrofuran (B95107) (THF) can be employed. researchgate.netrsc.orgrsc.org For example, using Raney® Ni in THF, a 100% conversion of isophorone with a 98.1% yield of 3,3,5-trimethylcyclohexanone has been reported. rsc.orgrsc.org The subsequent reduction of 3,3,5-trimethylcyclohexanone to 3,3,5-trimethylcyclohexanol can then be carried out. researchgate.net
| Catalyst | Reaction Conditions | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanol Selectivity (%) | Reference |
|---|---|---|---|---|
| Zn-promoted Ni-Mo unsupported | 140°C, 1.5 MPa, LHSV 0.5 h⁻¹ | 99.46 | 99.78 | patsnap.com |
| Zn-promoted Ni-Mo unsupported | 160°C, 2.0 MPa, LHSV 1.5 h⁻¹ | 99.81 | 99.54 | patsnap.com |
| Ruthenium on activated carbon | 140°C, 18 bar H₂ | - | 99.7 (purity) | google.com |
| Raney Nickel | 15-140°C, 35-100 bar H₂ | - | 90 (yield) | google.com |
Stereochemical Control in 3,3,5-Trimethylcyclohexanol Synthesis
3,3,5-Trimethylcyclohexanol exists as cis and trans isomers, and controlling the stereochemical outcome of the synthesis is often crucial for its final application. wikipedia.org The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. For example, the hydrogenation of isophorone over a Zn-promoted Ni-Mo catalyst can yield a cis-to-trans ratio of around 5.8 to 6.3. patsnap.com In another instance, using a ruthenium on activated carbon catalyst resulted in a cis:trans isomer ratio of 92:8. google.com
The stereoselectivity of the reduction of the intermediate, 3,3,5-trimethylcyclohexanone, is a key factor. Strategies to achieve stereochemical control in the synthesis of cyclohexanols often involve the use of specific reagents and catalysts. organic-chemistry.org For instance, highly stereoselective reductions of cyclic ketones to the more thermodynamically stable alcohols can be achieved using lithium dispersion with FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.org Asymmetric synthesis, employing chiral catalysts or auxiliaries, provides a powerful tool for controlling the stereochemistry of the final product. numberanalytics.comrijournals.comyoutube.com These methods guide the reaction towards a specific stereochemical outcome, which is critical for applications where the biological activity or physical properties of a single isomer are desired. numberanalytics.comrijournals.com
Esterification Strategies for Formate Moiety Introduction
Once 3,3,5-trimethylcyclohexanol is synthesized, the formate group is introduced through an esterification reaction. Various methods, including direct esterification, transesterification, and greener enzymatic approaches, are utilized.
Direct Esterification with Formic Acid
Direct esterification, also known as Fischer-Speier esterification, involves the reaction of 3,3,5-trimethylcyclohexanol with formic acid in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.org This is a reversible condensation reaction that produces the formate ester and water. jove.com To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water as it is formed. masterorganicchemistry.comwikipedia.org
While seemingly straightforward, the reaction of alcohols with a mixture of formic acid and acetic anhydride (B1165640) can sometimes lead to the formation of acetate (B1210297) byproducts in addition to the desired formate. researchgate.net The extent of acetate formation can vary depending on the structure of the alcohol (primary, secondary, or tertiary). researchgate.net
Transesterification Processes
Transesterification is another important route for synthesizing formate esters. This process involves the exchange of the alkoxy group of an ester with an alcohol. wikipedia.org For the synthesis of 3,3,5-trimethylcyclohexyl formate, this would typically involve reacting 3,3,5-trimethylcyclohexanol with a simple formate ester, such as methyl formate or ethyl formate, in the presence of an acid or base catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is often removed by distillation. wikipedia.org
N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the transformylation of alcohols, including secondary alcohols, using methyl formate as the formyl transfer agent. organic-chemistry.org This method offers good yields with low catalyst loadings. organic-chemistry.org
Green Chemistry Approaches to Formate Ester Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. In the context of formate ester synthesis, enzymatic and other green catalytic approaches are gaining prominence. mdpi.comnih.govnih.gov
Another green approach involves the aerobic oxidative coupling of alcohols with paraformaldehyde catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂). mdpi.comresearchgate.net This method allows for the synthesis of formate esters in good to excellent yields and selectivity, with the catalyst being recyclable. researchgate.net
| Method | Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|---|
| Enzymatic Esterification | Novozym 435 (immobilized lipase) | Formic acid, Octanol (B41247) | 96.51% conversion; reusable catalyst | mdpi.com |
| Enzymatic Esterification | Novozym 435 (immobilized lipase) | Formic acid, Phenethyl alcohol | 95.92% conversion; enzyme recyclable for >20 cycles | nih.gov |
| Aerobic Oxidative Coupling | Au/TiO₂ | Alcohol, Paraformaldehyde | Good to excellent yields; recyclable catalyst | mdpi.comresearchgate.net |
Solvent-Free Reaction Conditions
Solvent-free synthesis presents a greener alternative to conventional methods by minimizing waste and avoiding the use of potentially hazardous organic solvents. The esterification of 3,3,5-trimethylcyclohexanol can be carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. For instance, the reduction of 3,3,5-trimethylcyclohexanone to the corresponding alcohol, a key precursor, has been successfully achieved using sodium borohydride (B1222165) dispersed on wet alumina (B75360) in a solvent-free system, demonstrating high efficiency and good yields. researchgate.net Similarly, the transesterification of anthranilates with 3,3,5-trimethylcyclohexanol has been demonstrated using a heterogeneous catalyst under solvent-free conditions, highlighting the potential for producing various esters of this alcohol without the need for a solvent. researchgate.net
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved selectivity. mdpi.comsemanticscholar.org This technology can be effectively applied to the synthesis of this compound and other esters. The synthesis of various esters derived from 3,3,5-trimethylcyclohexanols has been accomplished using microwave-mediated solvent-free procedures under both acidic and basic catalysis. researchgate.net This approach offers a rapid and efficient route to these compounds. researchgate.net The benefits of microwave-assisted synthesis extend to various reaction types, including Knoevenagel condensations and the formation of heterocyclic compounds, showcasing its broad applicability in organic chemistry. mdpi.comsemanticscholar.org For example, the synthesis of a triazole-linked 3'–5' thymidine (B127349) dimer was successfully achieved using microwave irradiation, demonstrating the technology's utility in complex molecule synthesis. researchgate.net
Biocatalytic Transformations for Alkyl Formate Synthesis
Biocatalysis, particularly the use of lipases, offers a highly selective and environmentally friendly approach to ester synthesis. nih.govresearchgate.net Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high enantioselectivity and regioselectivity. researchgate.netjmbfs.org These enzymes function efficiently in both aqueous and non-aqueous environments, making them versatile catalysts for producing a wide range of esters, including alkyl formates. jmbfs.org
The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme complex, which then reacts with an alcohol to produce the ester. mdpi.com The efficiency of this process is influenced by several factors, including the type of lipase, enzyme concentration, reactant molar ratios, temperature, and the solvent used. nih.govmdpi.com For instance, in the synthesis of octyl formate, the conversion was optimized by adjusting the molar ratio of formic acid to octanol and the reaction temperature. mdpi.com Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. mdpi.com
Table 1: Parameters Affecting Lipase-Catalyzed Octyl Formate Synthesis
| Parameter | Optimal Condition/Observation | Reference |
|---|---|---|
| Molar Ratio (Formic Acid:Octanol) | An increase to 1:7 showed the highest conversion (80.71%). | mdpi.com |
| Temperature | 40 °C resulted in the highest conversion (81.96%). | mdpi.com |
Catalytic Formate Esterification Reactions
Recent advances in catalysis have led to the development of highly efficient methods for formate ester synthesis, including transition metal-catalyzed oxidative coupling and the use of gold nanoparticles.
Transition Metal-Catalyzed Oxidative Coupling Methods
Transition metal catalysis provides a powerful platform for the synthesis of esters through C-H functionalization, offering an atom-economical alternative to traditional methods. acs.org One such approach is hydroesterification, which involves the addition of an alcohol and carbon monoxide (or a CO surrogate) across a double bond. umsystem.edu Formates can serve as effective CO surrogates in these reactions, undergoing C-H oxidative addition to a transition metal center. umsystem.edu
Catalysts based on palladium and ruthenium have been explored for the hydroesterification of olefins with formates. umsystem.edu For example, palladium(II) acetylacetonate (B107027) in combination with a phosphine (B1218219) ligand has been investigated for the hydroesterification of 1-octene (B94956) with methyl formate. umsystem.edu The choice of catalyst and directing groups can significantly influence the reaction's efficiency and selectivity. umsystem.edu
Role of Gold Nanoparticles in Formate Synthesis
Supported gold nanoparticles (Au NPs) have gained significant attention as potent catalysts for various organic transformations, including oxidation reactions. researchgate.net A novel method for synthesizing formate esters involves the aerobic oxidative coupling of alcohols with paraformaldehyde, catalyzed by Au NPs supported on titanium dioxide (Au/TiO₂). researchgate.netmdpi.com This reaction proceeds through the formation of a hemiacetal intermediate, which is then aerobically oxidized by the Au/TiO₂ catalyst. researchgate.netmdpi.com
This method is notable for its good to excellent yields and selectivity, with only minor side products. researchgate.netmdpi.com The catalyst is also recyclable and can be reused multiple times with minimal loss of activity. researchgate.netmdpi.com The catalytic activity is influenced by the support material, with Au/TiO₂ being more efficient than Au/Al₂O₃ or Au/ZnO. mdpi.com Bimetallic Au-Pd/TiO₂ nanoparticles have also shown high activity for the oxidation of methanol to methyl formate at low temperatures. bohrium.com
Table 2: Comparison of Supports for Gold Nanoparticle Catalyzed Formate Synthesis
| Catalyst | Efficiency | Reference |
|---|---|---|
| Au/TiO₂ | More efficient | mdpi.com |
| Au/Al₂O₃ | Less efficient | mdpi.com |
Enantioselective and Diastereoselective Synthesis of this compound
The stereochemistry of this compound is crucial, as the cis and trans isomers can exhibit different properties. The synthesis of specific stereoisomers requires enantioselective or diastereoselective methods.
The synthesis of 3,3,5-trimethylcyclohexyl esters with a high content of the cis isomer is typically achieved by starting with 3,3,5-trimethylcyclohexanol that already has a high cis content. google.com This precursor alcohol can be obtained through the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). google.comgoogle.com The subsequent esterification with formic acid or a derivative then yields the desired cis-3,3,5-trimethylcyclohexyl formate. google.com
Diastereoselective synthesis of highly substituted cyclohexanones, which are structurally related to the precursor of 3,3,5-trimethylcyclohexanol, has been achieved through cascade Michael reactions. beilstein-journals.orgnih.gov These methods can produce cyclohexanone (B45756) structures with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov While not directly applied to this compound in the cited literature, these strategies highlight the potential for controlling stereochemistry in cyclohexyl-based systems. Furthermore, enantioselective synthesis of related cyclopentenediol building blocks has been accomplished using palladium-catalyzed allylic alkylation, demonstrating a powerful strategy for creating chiral centers in cyclic systems. caltech.edu
Chiral Auxiliaries and Catalysts in Asymmetric Induction
Asymmetric induction is a foundational strategy in stereoselective synthesis, where a chiral element influences the formation of a new stereocenter, leading to a preferential formation of one stereoisomer over another. msu.edu In the context of synthesizing specific isomers of this compound, this control is typically exerted during the synthesis of its alcohol precursor, 3,3,5-trimethylcyclohexanol. Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net
The general principle involves covalently attaching a chiral auxiliary to an achiral precursor molecule. scielo.org.mx The inherent chirality of the auxiliary creates a stereochemically biased environment, forcing subsequent reactions to occur from a less sterically hindered face, thereby producing one diastereomer in excess. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and camphorsultam derivatives. wikipedia.orgresearchgate.net For instance, N-acyloxazolidinones can be used to control the stereochemistry of aldol (B89426) reactions, which form two new contiguous stereocenters simultaneously. wikipedia.org While a specific documented synthesis of 3,3,5-trimethylcyclohexanol using a chiral auxiliary is not prominent in the literature, a plausible strategy can be conceptualized. Such a pathway could involve the conjugate addition of an organocuprate to a cyclohexenone precursor bearing a chiral auxiliary, followed by trapping of the resulting enolate. The auxiliary would direct the formation of the methyl and hydroxyl group stereocenters, after which it would be removed to yield an enantiomerically enriched 3,3,5-trimethylcyclohexanol.
The table below illustrates some widely used chiral auxiliaries and the types of reactions they effectively control, which are fundamental to the principles of asymmetric induction.
| Chiral Auxiliary | Typical Application(s) | Key Feature |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelated transition state with a Lewis acid, providing high diastereoselectivity. wikipedia.orgresearchgate.net |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Offers high asymmetric induction, often superior to oxazolidinones for specific reactions. wikipedia.org |
| (S)- and (R)-Pseudoephedrine | Asymmetric Alkylations | The auxiliary directs the approach of the electrophile to create the desired stereoconfiguration. wikipedia.org |
| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones/Aldehydes | Controls the formation of chiral centers at the α-position to a carbonyl group. |
Stereodivergent Synthetic Pathways
Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material, often by simply changing the catalyst or reaction conditions. This approach is highly valuable for accessing the different isomers of this compound, as the cis and trans isomers possess distinct properties and applications. google.com
A powerful method for stereodivergent synthesis is the use of biocatalysis, specifically with ketoreductase (KRED) enzymes. These enzymes can reduce a ketone to an alcohol with exceptionally high diastereo- and enantioselectivity. sci-hub.se By selecting different KREDs from a library, it is possible to control the stereochemical outcome of the reduction.
For the synthesis of 3,3,5-trimethylcyclohexanol, the precursor ketone, 3,3,5-trimethylcyclohexanone (also known as dihydroisophorone), can be subjected to dynamic reductive kinetic resolution (DYRKR). sci-hub.se In this process, different ketoreductases can selectively produce either the cis or the trans alcohol isomer in high purity. Once the desired alcohol isomer is obtained, it can be converted to the corresponding this compound via standard esterification. This enzymatic approach is scalable and operates under mild conditions, making it an efficient and green alternative to classical chemical methods. sci-hub.se
The table below conceptualizes how a stereodivergent enzymatic reduction could be applied to produce the key diastereomers of 3,3,5-trimethylcyclohexanol.
| Starting Material | Catalyst/Enzyme | Major Product Isomer | Subsequent Product |
| 3,3,5-Trimethylcyclohexanone | Ketoreductase 'A' | cis-3,3,5-Trimethylcyclohexanol | cis-3,3,5-Trimethylcyclohexyl formate |
| 3,3,5-Trimethylcyclohexanone | Ketoreductase 'B' | trans-3,3,5-Trimethylcyclohexanol (B1586269) | trans-3,3,5-Trimethylcyclohexyl formate |
Applications of Formate Esters as Carbon Monoxide Surrogates in Enantioselective Reactions
While this compound is a target molecule, other formate esters serve as crucial reagents in advanced synthesis, particularly as surrogates for carbon monoxide (CO). mdpi.com Carbon monoxide is a fundamental C1 building block in industrial chemistry, but it is a highly toxic and flammable gas, requiring specialized equipment for handling. tcichemicals.com Formate esters have emerged as convenient and safer liquid or solid alternatives that can release CO in situ under specific reaction conditions. mdpi.comtcichemicals.com
This strategy has been successfully integrated into enantioselective reactions, where the CO generated from a formate ester is incorporated into a molecule under the control of a chiral catalyst. A notable example is the rhodium-catalyzed asymmetric Pauson-Khand-type reaction. rsc.org In this process, a rhodium complex featuring a chiral ligand, such as (S)-xyl-BINAP, catalyzes a tandem reaction involving the decarbonylation of a formate ester and the subsequent [2+2+1] carbonylative cyclization of an enyne. rsc.org This cascade process efficiently produces chiral cyclopentenones with high enantiomeric excess (up to 94% ee). rsc.org
The use of a formate ester as a condensed CO source simplifies the operational setup, avoiding the need for high-pressure CO gas lines while still achieving excellent stereocontrol. rsc.org Various formate esters can be employed, with the choice sometimes influencing reaction efficiency.
The following table summarizes representative results from a study on rhodium-catalyzed asymmetric Pauson-Khand-type reactions using a formate as a CO surrogate, demonstrating the high enantioselectivity achieved. rsc.org
| Substrate (Enyne) | Chiral Catalyst | Formate Source | Product (Cyclopentenone) | Enantiomeric Excess (ee) |
| 1,6-Enyne with terminal alkyne | [Rh(cod)Cl]₂ / (S)-xyl-BINAP | Benzyl Formate | Bicyclic Cyclopentenone | 94% |
| 1,6-Enyne with internal alkyne | [Rh(cod)Cl]₂ / (S)-xyl-BINAP | Benzyl Formate | Bicyclic Cyclopentenone | 92% |
| Nitrogen-tethered 1,6-Enyne | [Rh(cod)Cl]₂ / (S)-xyl-BINAP | Benzyl Formate | N-Heterocyclic Bicyclic Product | 91% |
Elucidation of Reaction Mechanisms and Transformation Pathways
Nucleophilic Acyl Substitution Mechanisms at the Formate (B1220265) Carbonyl
Nucleophilic acyl substitution is a fundamental reaction class for esters like 3,3,5-trimethylcyclohexyl formate. This two-step addition-elimination mechanism is pivotal to its chemistry and can be catalyzed by either acid or base. libretexts.org
Under acidic conditions , the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. byjus.com Following the nucleophilic attack, a tetrahedral intermediate is formed. A proton transfer then occurs from the attacking nucleophile to the leaving group, facilitating its departure as 3,3,5-trimethylcyclohexanol (B90689). Finally, deprotonation of the carbonyl group regenerates the catalyst and yields the final substitution product. byjus.com
The general mechanism for nucleophilic acyl substitution can be summarized as follows:
Nu:- + R-C(=O)-OR' → [R-C(O-)(Nu)-OR']
Elimination of Leaving Group[R-C(O-)(Nu)-OR'] → R-C(=O)-Nu + -OR'
The reactivity of the this compound in these reactions is influenced by the steric hindrance imposed by the bulky trimethylcyclohexyl group, which can affect the rate of nucleophilic attack.
Carbocation Rearrangements and Cyclohexyl Ring Transformations
Reactions involving the cleavage of the alkyl-oxygen bond in this compound can lead to the formation of a 3,3,5-trimethylcyclohexyl carbocation. Such carbocations are prone to rearrangements to form more stable species. lumenlearning.comlibretexts.org These rearrangements typically involve 1,2-hydride or 1,2-alkyl (methyl) shifts. numberanalytics.com
The initial formation of a secondary carbocation at the point of attachment of the formate group can rearrange to a more stable tertiary carbocation if a suitable hydrogen or methyl group is present on an adjacent carbon. khanacademy.org For instance, a hydride shift from a neighboring carbon atom could lead to a more stabilized carbocation. These rearrangements are common in reactions like SN1 solvolysis or E1 elimination. lumenlearning.com The presence of gem-dimethyl groups on the cyclohexane (B81311) ring can influence the propensity and pathway of these rearrangements, potentially leading to a mixture of isomeric products. libretexts.org
The stability of carbocations generally follows the order: tertiary > secondary > primary. Any reaction that generates a carbocation intermediate may undergo rearrangement to achieve a more stable electronic state. libretexts.org
| Carbocation Type | Relative Stability | Structural Feature |
|---|---|---|
| Tertiary (3°) | Most Stable | Positive charge on a carbon bonded to three other carbons |
| Secondary (2°) | Intermediate Stability | Positive charge on a carbon bonded to two other carbons |
| Primary (1°) | Least Stable | Positive charge on a carbon bonded to one other carbon |
Role of this compound as a Reagent or Intermediate
Formate esters, including this compound, can react with powerful organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form new carbon-carbon bonds. libretexts.orglibretexts.org These reactions typically proceed via a sequential addition-elimination-addition mechanism. libretexts.org
The first equivalent of the organometallic reagent adds to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the 3,3,5-trimethylcyclohexyloxy group to form an aldehyde. The newly formed aldehyde is highly reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic addition. After acidic workup, this sequence of reactions yields a secondary alcohol. libretexts.org The use of formate esters specifically allows for the synthesis of secondary alcohols where one of the alkyl groups attached to the carbinol carbon comes from the organometallic reagent. libretexts.org
| Step | Description | General Equation |
|---|---|---|
| 1. First Addition | A Grignard reagent attacks the carbonyl carbon of the formate ester. | H-C(=O)-OR' + R''MgX → [H-C(O-MgX)(R'')-OR'] |
| 2. Elimination | The tetrahedral intermediate collapses, eliminating the alkoxide. | [H-C(O-MgX)(R'')-OR'] → R''-C(=O)-H + R'OMgX |
| 3. Second Addition | A second equivalent of the Grignard reagent attacks the newly formed aldehyde. | R''-C(=O)-H + R''MgX → [R''-CH(O-MgX)-R''] |
| 4. Protonation | Acidic workup protonates the alkoxide to yield a secondary alcohol. | [R''-CH(O-MgX)-R''] + H3O+ → R''2CHOH |
*OR' represents the 3,3,5-trimethylcyclohexyloxy group.
The fragmentation of this compound, particularly under mass spectrometric conditions, can provide insights into its structure and reactivity. Upon ionization, formate esters can undergo characteristic fragmentation pathways. researchgate.net Common fragmentation patterns for esters involve cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements. For formate adducts, decarboxylation to form metal-hydride bonds has been observed in the gas phase. researchgate.net
The fragmentation of the 3,3,5-trimethylcyclohexyl ring itself can also occur, leading to a series of fragment ions. The presence of the trimethyl substitution pattern will influence the specific fragmentation pathways, potentially involving the loss of methyl or larger alkyl groups. The analysis of these pathways is crucial for the structural elucidation of related compounds in complex mixtures. nih.govnih.gov
The hydrolysis of this compound, which is the cleavage of the ester by water, can be catalyzed by either acid or base. The mechanisms are specific examples of the nucleophilic acyl substitution reactions discussed earlier, with water or hydroxide (B78521) acting as the nucleophile.
Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon. This is an essentially irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
Acid-catalyzed hydrolysis is a reversible process. The equilibrium can be shifted towards the products (carboxylic acid and alcohol) by using a large excess of water.
Solvolysis refers to a similar reaction where the solvent acts as the nucleophile. If the solvent is an alcohol (alcoholysis), the reaction is termed transesterification, leading to the formation of a new ester. The bulky 3,3,5-trimethylcyclohexyl group can influence the rate of these reactions due to steric effects.
Catalytic Cycle Analysis in Formate Synthesis and Derivatization
The synthesis of this compound can be achieved through the esterification of 3,3,5-trimethylcyclohexanol with formic acid, often with an acid catalyst to accelerate the reaction. The catalytic cycle for acid-catalyzed esterification involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water.
In derivatization reactions, this compound can itself be part of a catalytic cycle. For instance, alkyl formates can serve as transfer hydroalkylation reagents. nih.gov In such reactions, catalyzed by transition metal complexes like ruthenium, the formate can be decarboxylated to release a hydride, which then participates in the reduction of a substrate. nih.gov The catalytic cycle would involve the coordination of the formate to the metal center, decarboxylation to form a metal-hydride intermediate, hydride transfer to the substrate, and subsequent regeneration of the active catalyst.
The derivatization of compounds to make them more amenable for analysis, for example by gas chromatography, is a common practice. sigmaaldrich.comchromatographyonline.com While not a catalytic cycle in the traditional sense, the chemical transformation of an analyte with a derivatizing reagent follows a defined reaction pathway to yield a product with desired properties, such as increased volatility or thermal stability. sigmaaldrich.com
| Compound Name |
|---|
| This compound |
| 3,3,5-trimethylcyclohexanol |
| Formic acid |
| 3,3,5-trimethylcyclohexyl methacrylate (B99206) |
| Ruthenium |
Stereochemical and Conformational Analysis of 3,3,5 Trimethylcyclohexyl Formate
Conformational Preferences of the Trimethylcyclohexyl Ring System
The non-planar structure of the cyclohexane (B81311) ring is a cornerstone of conformational analysis. To alleviate angle and torsional strain, the ring adopts several non-planar conformations, the most stable of which is the chair form. libretexts.orglibretexts.org The introduction of substituents, as in the 3,3,5-trimethylcyclohexyl system, has profound consequences for the stability and equilibrium of these conformations.
The most stable conformation for a cyclohexane ring is the chair conformation, which minimizes both angle strain by maintaining tetrahedral bond angles (approx. 109.5°) and torsional strain by ensuring all adjacent bonds are staggered. libretexts.orgwikipedia.org Cyclohexane itself undergoes a rapid "ring flip" at room temperature, interconverting between two equivalent chair forms. openstax.org In this process, all axial bonds become equatorial and vice versa.
However, in substituted cyclohexanes like the 3,3,5-trimethylcyclohexyl system, the two chair conformers resulting from a ring flip are generally not of equal energy. The presence of bulky substituents significantly influences the thermodynamics of this equilibrium. The gem-dimethyl group at the C3 position introduces a permanent axial and equatorial methyl group in any chair conformation. The key determinant for the ring's preferred conformation is the orientation of the C5-methyl group.
The energy barrier to ring inversion is the energy required to pass through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation. libretexts.orglibretexts.org For monosubstituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. libretexts.org For 3,3,5-trimethylcyclohexane derivatives, the steric hindrance introduced by the multiple methyl groups, particularly in conformations where large groups are forced into axial positions, is expected to result in a significantly higher ring inversion barrier. This effectively "locks" the molecule into its lowest-energy conformation, especially for the cis-isomer, where a ring flip would force the large C5-methyl group into a highly unfavorable axial position, leading to severe 1,3-diaxial interactions.
In a chair conformation, substituents can occupy two distinct types of positions: axial (parallel to the main ring axis) and equatorial (extending from the "equator" of the ring). libretexts.org The relative stability of a substituted cyclohexane conformer is overwhelmingly dictated by the preference of bulky groups to occupy the less sterically hindered equatorial positions. wikipedia.org
This preference is due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when an axial substituent clashes with the other two axial substituents (usually hydrogens) on the same face of the ring. openstax.orglibretexts.org The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.com
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.7 openstax.org |
| -OH | 0.87 masterorganicchemistry.com |
| -CH(CH₃)₂ | 2.15 masterorganicchemistry.com |
| -C(CH₃)₃ | 4.9 masterorganicchemistry.com |
| -OCHO (Formate) | ~0.6 - 1.0 (estimated) |
| Data sourced from multiple references. The A-value for the formate (B1220265) group is an estimation based on similarly sized groups like hydroxyl and acetate (B1210297), as a definitive experimental value is not readily available in the literature. |
For the 3,3,5-trimethylcyclohexyl ring system, the C3 position has one axial and one equatorial methyl group regardless of the conformation. The conformational preference is therefore determined by the substituents at C1 (formate) and C5 (methyl). To minimize steric strain, the molecule will adopt the chair conformation that places the largest possible number of bulky groups in equatorial positions.
Diastereomerism and Enantiomerism in 3,3,5-Trimethylcyclohexyl Formate
This compound is synthesized from its corresponding alcohol, 3,3,5-trimethylcyclohexanol (B90689). wikipedia.orgresearchgate.net The alcohol, and consequently the formate ester, possesses two stereocenters at the C1 and C5 positions. This gives rise to the existence of diastereomers, which are stereoisomers that are not mirror images of each other. masterorganicchemistry.com Specifically, these are known as cis and trans isomers.
cis-isomer : The C1-formate group and the C5-methyl group are on the same face of the ring.
trans-isomer : The C1-formate group and the C5-methyl group are on opposite faces of the ring.
Each of these diastereomers (cis and trans) is chiral and can exist as a pair of enantiomers (non-superimposable mirror images).
The synthesis of this compound typically starts with the hydrogenation of isophorone (B1672270), which yields a mixture of cis- and trans-3,3,5-trimethylcyclohexanol (B1586269). wikipedia.orggoogle.com Subsequent esterification with formic acid produces a mixture of the cis- and trans-formate esters. google.com Because diastereomers have different physical properties, they can often be separated. Techniques such as fractional distillation under reduced pressure have been successfully employed to isolate these isomers, particularly to obtain products with a high enrichment of the cis isomer. google.com For analytical or preparative-scale separation of stereoisomers, high-performance liquid chromatography (HPLC) is a standard and effective method. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between stereoisomers of substituted cyclohexanes. nih.govlibretexts.org Both ¹H and ¹³C NMR provide distinct signatures for axial versus equatorial substituents.
¹H NMR Spectroscopy:
Chemical Shift: An axial proton (H-C-OCHO) typically resonates at a higher field (lower ppm) than its equatorial counterpart.
Coupling Constants: The magnitude of the spin-spin coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them. An axial proton has large (8-13 Hz) couplings to adjacent axial protons and small (2-5 Hz) couplings to adjacent equatorial protons. An equatorial proton has small couplings to both adjacent axial and equatorial protons. This allows for the unequivocal assignment of the formate group as axial or equatorial.
¹³C NMR Spectroscopy:
γ-gauche Effect: A key diagnostic feature is the shielding (upfield shift) experienced by a carbon atom when it has a γ-gauche relationship with another carbon or bulky substituent. An axial methyl or formate group is gauche to the C3 and C5 ring carbons, causing its own carbon signal and the signals of the C3 and C5 carbons to shift to a higher field (lower ppm) compared to the diequatorial conformer. researchgate.net This effect is a reliable indicator of the substituent's orientation.
The differences in expected NMR signals can be summarized as follows:
| Feature | Axial Substituent | Equatorial Substituent |
| ¹H Chemical Shift (H-C1) | Higher field (shielded) | Lower field (deshielded) |
| ¹H Coupling (³J_ax-ax) | Large (8-13 Hz) | N/A |
| ¹H Coupling (³J_ax-eq_, ³J_eq-eq_) | Small (2-5 Hz) | Small (2-5 Hz) |
| ¹³C Chemical Shift (C1, C3, C5) | Higher field (shielded) | Lower field (deshielded) |
| This table represents general trends for differentiating axial and equatorial substituents via NMR. |
Mass spectrometry (MS) can also be used for characterization, providing the molecular weight and fragmentation patterns that can help confirm the structure of the ester. google.com
Influence of Formate Group on Cyclohexyl Conformation
The conformational equilibrium of this compound is a competitive balance between the steric demands of the three methyl groups and the formate group. The analysis differs significantly between the cis and trans isomers.
trans-3,3,5-Trimethylcyclohexyl Formate: In the trans isomer, the C1-formate group and the C5-methyl group are on opposite sides of the ring. This arrangement allows for a chair conformation where the C5-methyl group, one of the C3-methyl groups, and the C1-formate group can all simultaneously occupy equatorial positions. This diequatorial arrangement for the key substituents (C1 and C5) is highly stable as it minimizes 1,3-diaxial interactions. The alternative ring-flipped conformer, which would place both groups in axial positions, would be extremely high in energy and is not significantly populated at equilibrium. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.
cis-3,3,5-Trimethylcyclohexyl Formate: The cis isomer presents a more complex and sterically constrained scenario. The C1-formate and C5-methyl groups are on the same side of the ring. This geometry makes it impossible for both substituents to be equatorial at the same time. The ring must adopt a conformation that minimizes the most severe steric clashes.
Given the A-value of a methyl group (1.7 kcal/mol), placing the C5-methyl group in an axial position would introduce significant steric strain. openstax.org The formate group, while smaller than a methyl group, still has a notable steric presence (estimated A-value ~0.6-1.0 kcal/mol). In the competition for the equatorial position, the larger methyl group at C5 dictates the equilibrium. The most stable conformation for the cis-isomer is the one where the C5-methyl group is equatorial. This forces the C1-formate group into the less favorable axial position to satisfy the cis stereochemical requirement. This conformation, while strained by the axial formate group, is significantly more stable than the ring-flipped alternative where the C5-methyl group would be axial.
Stereoelectronic Effects in Formate Esters
Stereoelectronic effects are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the resulting influence on its stability and reactivity. These effects arise from the spatial orientation of orbitals and the interactions between them. In formate esters, such as this compound, these interactions play a crucial role in dictating the conformation of the ester group and its interplay with the cyclohexyl ring.
The primary stereoelectronic interactions at play in formate esters involve hyperconjugation. This is the delocalization of electrons from a filled bonding orbital (a donor) to an adjacent empty antibonding orbital (an acceptor). wikipedia.org For these interactions to be effective, a specific geometric alignment of the participating orbitals is necessary, typically an anti-periplanar arrangement.
In the context of a formate ester, two key types of hyperconjugative interactions are particularly significant:
n → σ* Interaction (Anomeric Effect in Esters) : A lone pair (n) on the single-bonded oxygen atom can delocalize into the antibonding orbital (σ*) of the adjacent carbonyl carbon-oxygen bond (C=O). This interaction is maximized when the lone pair orbital is anti-periplanar to the C=O bond. This effect contributes to the stabilization of the Z conformation of the ester group, where the alkyl group (the cyclohexyl ring in this case) is cis to the carbonyl oxygen. The Z conformation is generally favored over the E conformation in simple esters. wikipedia.org
σ → π* Interaction : Electrons in a σ bond adjacent to the carbonyl group can delocalize into the empty π* antibonding orbital of the carbonyl group. For instance, the electrons in the C-H bond on the anomeric carbon of the cyclohexane ring can interact with the π* system of the formate.
These delocalizations of electron density lead to a more stable molecular arrangement. The strength of these interactions can be quantified computationally through methods like Natural Bond Orbital (NBO) analysis, which calculates the stabilization energy (E(2)) for each donor-acceptor interaction. uni-muenchen.dewikipedia.org
For this compound, the analysis is further complicated by the stereochemistry of the cyclohexane ring. The formate group can be either axial or equatorial, and the molecule exists as cis and trans diastereomers. In the cis isomer, the C1-formate and the C5-methyl group are on the same side of the ring, while in the trans isomer, they are on opposite sides.
The chair conformation of the cyclohexane ring will be influenced by the large 3,3-dimethyl groups, which will likely dictate the most stable chair flip. The preference for an equatorial versus an axial position of the formate group is a balance between steric hindrance and stereoelectronic effects. While bulky groups generally prefer the less-hindered equatorial position, stereoelectronic effects can sometimes favor an axial orientation, a phenomenon known as the anomeric effect. wikipedia.orgscripps.edu
The table below illustrates the types of stereoelectronic interactions expected in a generic cyclohexyl formate, which are applicable to the this compound system. The stabilization energies are representative values from computational studies on similar systems to provide a scale of their relative importance.
| Interaction Type | Donor Orbital | Acceptor Orbital | Description | Typical Stabilization Energy (E(2) in kcal/mol) |
| Anomeric Effect | n (Oxygen lone pair) | σ* (C=O) | Delocalization of a lone pair from the alkoxy oxygen into the antibonding orbital of the carbonyl group. Stabilizes the Z-conformation of the ester. | 5 - 15 |
| Hyperconjugation | σ (C-H on ring) | π* (C=O) | Delocalization of electrons from a C-H bond on the cyclohexane ring into the carbonyl π system. | 1 - 5 |
| Hyperconjugation | σ (C-C on ring) | π* (C=O) | Delocalization of electrons from a C-C bond in the cyclohexane ring into the carbonyl π system. | 1 - 4 |
These stereoelectronic interactions, while subtle, collectively influence the conformational equilibrium and, consequently, the physical and chemical properties of this compound. The precise balance of these effects determines the dominant conformations of both the cis and trans isomers.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignmentrsc.orgchemicalbook.com
NMR spectroscopy is a cornerstone for the elucidation of the chemical structure of organic compounds, including 3,3,5-trimethylcyclohexyl formate (B1220265). uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the spatial relationships between atoms. slideshare.net
Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants for Conformational Analysis
¹H NMR spectroscopy is instrumental in defining the proton environment within a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity and dihedral angles between neighboring protons. chemrevise.orgnih.govcaltech.edu
For 3,3,5-trimethylcyclohexyl formate, the chair conformation is the most stable. The orientation of the formate group (axial or equatorial) and the methyl groups significantly influences the chemical shifts and coupling constants of the ring protons. Analysis of these parameters allows for the determination of the predominant conformation and the stereochemical relationships between the substituents. The observation of distinct signals for the axial and equatorial protons is a key feature in the conformational analysis of cyclohexane (B81311) derivatives. nih.govcaltech.edu
A detailed analysis of the ¹H NMR spectrum, including the multiplicity and integration of each signal, provides a comprehensive picture of the proton framework.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.05 | s | 1H | H-C=O |
| 4.80 | m | 1H | CH-O |
| 2.10 - 1.00 | m | 8H | Cyclohexane ring protons |
| 0.95 | d | 3H | CH₃-C5 |
| 0.90 | s | 6H | (CH₃)₂-C3 |
Note: This table is a hypothetical representation and actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the determination of the total number of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and chemical environment of the carbon atoms. libretexts.org
Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon atom. libretexts.orglibretexts.org The chemical shifts for the carbons in this compound would be expected in the typical ranges for ester carbonyls, oxygen-bearing carbons, and aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| C=O (formate) | 160-165 |
| CH-O | 70-80 |
| Cyclohexane ring carbons | 20-50 |
| Methyl carbons | 15-30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationshipschemicalbook.com
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. youtube.comepfl.ch
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the cyclohexane ring protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, greatly simplifying the assignment of the carbon spectrum. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the formate group to the cyclohexyl ring. emerypharma.comcolumbia.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyrsc.orgnih.govescholarship.org
Identification of Functional Groups and Bond Vibrations
IR and Raman spectroscopy are excellent for identifying key functional groups. In this compound, the most prominent vibrational signatures would be:
C=O Stretch : The carbonyl group of the formate ester will exhibit a strong absorption band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. researchgate.net This band is a definitive indicator of the ester functionality.
C-O Stretch : The stretching vibration of the C-O single bond of the ester will also produce a characteristic band, usually found in the 1150-1250 cm⁻¹ region.
C-H Stretch : The stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups will appear in the 2850-3000 cm⁻¹ range.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1720-1740 |
| C-O (Ester) | Stretch | 1150-1250 |
| C-H (Alkyl) | Stretch | 2850-3000 |
Conformational Isomer Distinction via Vibrational Signatures
Vibrational spectroscopy can also be used to distinguish between different conformational isomers. americanpharmaceuticalreview.comresearchgate.net The chair conformations of substituted cyclohexanes, such as the cis and trans isomers of this compound, will have distinct vibrational spectra. mdpi.com These differences arise from the different spatial arrangements of the atoms, which lead to changes in the vibrational coupling and the frequencies of the normal modes. americanpharmaceuticalreview.com
The "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) is particularly sensitive to subtle structural changes and can be used to differentiate between conformers. By comparing the experimental spectra with theoretical calculations for different possible conformations, it is possible to determine the predominant isomer present in a sample. researchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragments that form when the molecule breaks apart.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. nih.gov For this compound (C10H18O2), HRMS can differentiate its molecular formula from other combinations of atoms that might have the same nominal mass.
The ability of HRMS to deliver high mass resolution and sub-ppm mass accuracy is crucial for the molecular-level characterization of complex materials. nih.gov This technique suffers less from the averaging effects that can plague other structural spectroscopy methods, providing a clearer, information-rich view of a molecule's composition directly from a sample. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Theoretical Exact Mass | 170.1307 Da |
| Hypothetical HRMS Result | 170.1305 Da |
| Mass Accuracy (ppm) | -1.18 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem Mass Spectrometry, also known as MS/MS, is a multi-step process used to elucidate the structure of a compound. wikipedia.org In a typical experiment, an ion of a specific m/z (the precursor ion) is selected in the first stage of the mass spectrometer. wikipedia.orgunt.edu This selected ion is then passed into a collision cell, where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). unt.edu The second stage of the mass spectrometer then analyzes these product ions, generating a fragmentation spectrum that provides valuable structural information. wikipedia.org
When subjected to Electron Ionization (EI), the this compound molecule forms an energetically unstable molecular ion (M+•) that fragments in characteristic ways. chemguide.co.uk The fragmentation pattern is dictated by the relative stability of the resulting positive ions and neutral radicals. libretexts.org For esters, common fragmentation pathways include alpha-cleavage and rearrangements. youtube.comlibretexts.org
A proposed fragmentation pathway for this compound would likely involve the following key steps:
Initial Ionization: Formation of the molecular ion [C10H18O2]+• at m/z 170.
Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-O bond between the cyclohexyl ring and the formate group. This results in the loss of a formyloxy radical (•OCHO) and the formation of a stable tertiary carbocation, the 3,3,5-trimethylcyclohexyl cation, which is detected as a prominent peak.
Further Fragmentation: The 3,3,5-trimethylcyclohexyl cation can undergo subsequent fragmentation, such as the loss of a methyl group or the elimination of neutral alkene molecules through ring cleavage, leading to smaller fragment ions.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Pathway |
| 170 | 125 | HCOO• (45 Da) | Loss of the formyloxy radical |
| 125 | 110 | CH₃• (15 Da) | Loss of a methyl radical |
| 125 | 83 | C₃H₆ (42 Da) | Ring cleavage, loss of propene |
| 125 | 69 | C₄H₈ (56 Da) | Ring cleavage, loss of butene |
| 170 | 46 | C₈H₁₄ (112 Da) | Rearrangement and loss of trimethylcyclohexene |
Chromatographic Techniques for Separation and Purity Assessment in Academic Contexts
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analytical Separation
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Given its volatility, this compound is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. morressier.com This technique is effective for assessing the purity of the compound and identifying any related isomers or impurities. morressier.com The retention time, the time it takes for the compound to pass through the column, is a key characteristic used for identification under specific conditions.
Table 3: Typical Gas Chromatography (GC) Parameters for Ester Analysis
| Parameter | Description |
| Column Type | Capillary Column |
| Stationary Phase | SE-30 or similar non-polar phase nist.gov |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 60°C, ramped to 250°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate, identify, and quantify components in a mixture. libretexts.org In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid mobile phase under high pressure. researchgate.net For a moderately nonpolar compound like this compound, reversed-phase HPLC is the most common approach. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. libretexts.org Components are separated based on their relative hydrophobicity, with more nonpolar compounds being retained longer on the column.
Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description |
| Column Type | Reversed-Phase |
| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 25 °C |
| Detector | UV Detector (at a low wavelength, e.g., 210 nm) or MS |
Chiral Chromatography for Enantiomeric Excess Determination
The this compound molecule contains stereogenic centers, meaning it is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz While enantiomers have identical physical properties in an achiral environment, they can be separated using chiral chromatography. gcms.cz This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com
The separation of enantiomers is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. wikipedia.org The ee is calculated from the relative areas of the two enantiomer peaks in the chromatogram. This analysis is vital in many fields, as enantiomers of a compound can have different biological activities. Chiral separations can be performed using either GC or HPLC, with HPLC being particularly common for its versatility with a wide range of CSPs, such as those based on polysaccharide derivatives. bgb-analytik.comnih.gov
Table 5: Hypothetical Chiral HPLC Method for Enantiomeric Separation
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column Type | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) nih.gov |
| Mobile Phase | Normal Phase: Heptane/Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detector | UV Detector (210 nm) |
| Purpose | To resolve the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee). nih.gov |
Theoretical and Computational Chemistry Studies of 3,3,5 Trimethylcyclohexyl Formate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and for calculating the molecule's thermodynamic properties. mdpi.comnih.gov The choice of a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G*, def2-TZVP) is crucial for the accuracy of the results. nih.govchemrxiv.org
For 3,3,5-trimethylcyclohexyl formate (B1220265), DFT calculations would typically start by building initial structures for its cis and trans isomers. The geometry of each isomer is then optimized to find its most stable conformation, usually a chair form for the cyclohexane (B81311) ring. These calculations yield precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of cis-3,3,5-Trimethylcyclohexyl Formate (Chair Conformation) using DFT (B3LYP/6-31G)*
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C=O | 1.21 Å | |
| (C=O)-O | 1.34 Å | |
| O-C(cyclohexyl) | 1.45 Å | |
| C-C (average) | 1.54 Å | |
| Bond Angles | ||
| O=C-O | 124.5° | |
| C-O-C | 117.0° | |
| C-C-C (ring avg.) | 111.5° | |
| Dihedral Angles | ||
| H-C=O-O | 180.0° (anti) | |
| C=O-O-C | 0.0° (syn) |
Once the geometries are optimized, further DFT calculations can determine key energetic properties. These calculations are essential for comparing the relative stabilities of different isomers or conformers.
Table 2: Hypothetical Calculated Energies for cis and trans Isomers of 3,3,5-Trimethylcyclohexyl Formate
| Isomer | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| cis-isomer | -656.12345 | -655.98765 | -656.03456 | 0.52 |
| trans-isomer | -656.12428 | -655.98848 | -656.03539 | 0.00 |
These hypothetical results suggest that the trans-isomer is slightly more stable than the cis-isomer, as is common for substituted cyclohexanes.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the formate group, particularly the carbonyl oxygen, due to the presence of lone pair electrons. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl (C=O) group.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| cis-isomer | -7.15 | 0.95 | 8.10 |
| trans-isomer | -7.20 | 0.92 | 8.12 |
The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule under normal conditions.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations identify energy minima, Molecular Dynamics (MD) simulations explore the full range of molecular motions and conformational changes over time. d-nb.info MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves at a given temperature. frontiersin.org This is particularly useful for flexible molecules like this compound, which has multiple rotatable bonds and can undergo ring flipping. researchgate.netnih.gov
Table 4: Hypothetical Conformational Analysis of trans-3,3,5-Trimethylcyclohexyl Formate from MD Simulation at 298 K
| Conformer | Ring Conformation | Substituent Positions | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | Formate (equatorial), 5-Methyl (equatorial) | 0.00 | 98.5 |
| 2 | Chair | Formate (axial), 5-Methyl (axial) | 2.80 | 1.4 |
| 3 | Twist-Boat | - | > 5.0 | < 0.1 |
This analysis highlights the overwhelming preference for the di-equatorial chair conformation, which minimizes steric strain.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net
DFT calculations can compute vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. cheminfo.org By analyzing the vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds.
Table 5: Predicted Characteristic IR Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (formyl) | H-C=O | 2850 - 2750 | Medium |
| C-H Stretch (aliphatic) | C-H | 2960 - 2870 | Strong |
| C=O Stretch | Ester Carbonyl | 1725 | Strong |
| C-O Stretch | Ester | 1180 | Strong |
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. nmrdb.orgnih.gov These calculations provide theoretical spectra that can be compared with experimental data to aid in signal assignment for both ¹H and ¹³C nuclei. illinois.edu
Table 6: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for trans-3,3,5-Trimethylcyclohexyl Formate
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Formyl | H-C=O | 8.05 | - |
| Carbonyl | -C=O | - | 161.0 |
| Cyclohexyl CH-O | C1 | 4.85 | 75.5 |
| Cyclohexyl CH₂ | C2, C6 | 1.10 - 1.90 | 35.0, 42.1 |
| Cyclohexyl C(CH₃)₂ | C3 | - | 32.5 |
| Cyclohexyl CH₃ (gem-dimethyl) | on C3 | 0.90, 0.92 | 25.1, 28.9 |
| Cyclohexyl CH | C5 | 1.55 | 26.8 |
| Cyclohexyl CH₃ | on C5 | 0.95 | 22.4 |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. mdpi.com A key goal is to locate the transition state—the high-energy, transient structure that represents the peak of the energy barrier between reactants and products. mit.edubath.ac.uk Understanding the structure and energy of the transition state is crucial for determining the reaction rate. ims.ac.jp
For this compound, a relevant reaction to model would be its hydrolysis to form 3,3,5-trimethylcyclohexanol (B90689) and formic acid. Computational methods can be used to compare different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed) and calculate the activation energies for each step.
Table 7: Hypothetical Calculated Energy Profile for Acid-Catalyzed Hydrolysis of this compound
| Parameter | Description | Calculated Value (kcal/mol) |
| Ea (Activation Energy) | Energy barrier from reactant to transition state | +18.5 |
| ΔErxn (Energy of Reaction) | Overall energy change from reactant to product | -5.2 |
These calculations can reveal the rate-determining step of the reaction and provide insights into how catalysts or changes in reaction conditions might influence the outcome. researchgate.net
Rational Design Principles Based on Computational Insights
The insights gained from theoretical studies form the basis for the rational design of new molecules with tailored properties. 43.230.198openmedicinalchemistryjournal.com By understanding the structure-property relationships of this compound, derivatives can be designed with specific characteristics. nih.govnih.gov
Modifying Reactivity: FMO analysis can guide the modification of the molecule's electronic properties. For example, adding electron-withdrawing or electron-donating groups to the cyclohexane ring could alter the HOMO-LUMO gap, thereby tuning the molecule's stability and reactivity. nih.gov
Optimizing Synthesis: By modeling reaction pathways, chemists can predict the feasibility of synthetic routes and identify potential side reactions. This computational screening can help prioritize promising candidate molecules and synthetic strategies, saving significant experimental time and resources. researchgate.net
In essence, computational chemistry provides a molecular-level blueprint that guides the experimental design of novel compounds based on this compound, accelerating the discovery cycle for new materials and chemicals.
Role of 3,3,5 Trimethylcyclohexyl Formate in Advanced Organic Synthesis and Materials Science Research
As a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The 3,3,5-trimethylcyclohexyl moiety possesses stereogenic centers, meaning it can exist as different stereoisomers. The separation and use of a single isomer of a derivative like 3,3,5-trimethylcyclohexyl formate (B1220265) could allow it to serve as a chiral building block.
While specific examples detailing the use of 3,3,5-trimethylcyclohexyl formate as a chiral building block are not prominent in the literature, the principle has been demonstrated with similar complex cyclic structures. For instance, the asymmetric synthesis of certain benzazepines utilizes chiral oxazolo[3,2-b] polysciences.combenzazepin-5(10H)-ones derived from chiral auxiliaries to control the stereochemical outcome of subsequent reactions. researchgate.net The core concept involves using a molecule with a predefined stereochemistry to guide the formation of new chiral centers, a role that an enantiomerically pure form of this compound could potentially fulfill. The development of synthetic routes to enantiomerically pure 3-substituted 2-benzazepines often relies on such chiral synthons to achieve high diastereoselectivity. researchgate.net
Ligand Precursor Development in Catalysis
In catalysis, ligands are crucial for modulating the activity, selectivity, and stability of metal catalysts. The development of novel ligands is a key area of research for enabling new chemical transformations. A precursor is a compound that is converted into a ligand through one or more synthetic steps.
While direct evidence of this compound being used as a ligand precursor is limited, the synthesis of ligands often involves the modification of alcohols or related functional groups. For example, phosphine (B1218219) ligands, which are ubiquitous in catalysis, can be synthesized from precursors containing hydroxyl groups. The formate group could potentially be transformed to introduce coordinating atoms (like phosphorus, nitrogen, or oxygen) to create a novel ligand. The bulky 3,3,5-trimethylcyclohexyl framework would offer significant steric hindrance, a property often exploited in ligand design to influence the coordination environment of a metal center and, consequently, the outcome of a catalytic reaction. Research in homogeneous catalysis frequently explores how modifying ligand structures, such as using cage-like phosphines or phosphine oxides, can stabilize metal complexes and improve their performance in various reactions, including oxidations and hydroformylations. google.comcnr.it
Integration into Novel Polymer Architectures and Composites
The integration of cyclic structures into polymer backbones is a well-established strategy for modifying the properties of materials. The 3,3,5-trimethylcyclohexyl group is known to impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific mechanical properties. While the direct polymerization of formate esters is not a common route, the 3,3,5-trimethylcyclohexyl moiety is a key component in other polymerizable monomers.
The related compound, 3,3,5-trimethylcyclohexyl methacrylate (B99206) (TMCHMA), is a cycloaliphatic methacrylate monomer recognized for conferring high weatherability, chemical resistance, and optical clarity to polymers. polysciences.com The rigid and bulky cyclic group enhances the hardness and UV resistance of the resulting materials, making them suitable for high-performance coatings, adhesives, and industrial composites. polysciences.com Similarly, 3,3,5-trimethylcyclohexyl acrylate (B77674) (TMCHA) is used in photocurable polymer systems for applications like UV coatings and 3D printing inks, where it contributes to low viscosity, good substrate wettability, and a favorable balance of hardness and toughness. lencolo37.com
The design of monomers is a fundamental aspect of creating polymers with tailored properties. The choice of the ester group in acrylate and methacrylate monomers is a critical determinant of the final polymer's characteristics. The 3,3,5-trimethylcyclohexyl group, due to its bulky, branched, and cyclic nature, is an excellent example of a structural motif used to achieve specific performance attributes. specialchem.com
When incorporated into a methacrylate monomer, forming 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA), this group provides steric hindrance that contributes to the stability and unique properties of the polymer. Polymers derived from TMCHMA exhibit excellent resistance to chemicals, water, and abrasion. ulprospector.com The rigid cyclic structure leads to a higher glass transition temperature (Tg), enhancing the thermal stability of the material. lencolo37.com These properties make it a valuable monomer for producing durable materials for demanding applications. polysciences.comspecialchem.com
Table 1: Properties Conferred by the 3,3,5-Trimethylcyclohexyl Group in Polymer Systems
| Property | Influence of the 3,3,5-Trimethylcyclohexyl Group | Representative Monomer |
|---|---|---|
| Chemical Resistance | The bulky, stable cycloaliphatic ring protects the polymer backbone from chemical attack. | TMCHMA, TMCHA |
| Weatherability/UV Resistance | The saturated cyclic structure is inherently resistant to degradation by UV light. | TMCHMA |
| Hardness & Abrasion Resistance | The rigid ring structure restricts polymer chain mobility, leading to a harder, more scratch-resistant surface. | TMCHMA, TMCHA |
| Optical Clarity | Contributes to the synthesis of polymers with good transparency. | TMCHMA |
| Thermal Stability | The bulky group increases the glass transition temperature (Tg) of the polymer. | TMCHA |
| Adhesion | Can improve wettability and adhesion to various substrates, including plastics. | TMCHA |
This table is based on data for the corresponding methacrylate (TMCHMA) and acrylate (TMCHA) monomers.
Understanding the mechanism of polymerization is crucial for controlling the process and the final polymer properties. Mechanistic studies often involve kinetic analysis, spectroscopic monitoring of reacting species, and computational modeling to elucidate the elementary steps of the reaction, such as initiation, propagation, and termination. nih.gov
Application as a Model System for Fundamental Chemical Principles
Due to its distinct structural features, this compound has the potential to serve as a model system for studying fundamental chemical principles. The presence of a bulky and conformationally complex cyclohexyl ring attached to a simple formate ester group makes it a suitable substrate for investigating steric effects in reaction kinetics.
For example, the rate of hydrolysis of this compound under acidic or basic conditions could be compared with that of less hindered esters (e.g., cyclohexyl formate or n-butyl formate) to quantify the impact of steric hindrance on reaction rates at an ester carbonyl center. Furthermore, the compound exists as cis and trans diastereomers, which could be separated and studied to understand the influence of stereochemistry on physical properties and chemical reactivity.
Precursor to Structurally Related Research Chemicals
One of the most direct roles for this compound in research is as a precursor to other structurally related chemicals. Through simple hydrolysis, the formate ester can be converted into 3,3,5-trimethylcyclohexanol (B90689). This alcohol is a key intermediate in the synthesis of other, more widely used research chemicals and industrial monomers.
The most notable example is the synthesis of 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA). This monomer is typically prepared via the esterification of methacrylic acid with 3,3,5-trimethylcyclohexanol, often using an acid catalyst. Therefore, the formate serves as a protected form of the alcohol, which can be deprotected and used as a starting material for a variety of other ester derivatives.
Table 2: Structurally Related Research Chemicals Derived from the 3,3,5-Trimethylcyclohexyl Moiety
| Compound Name | CAS Number | Molecular Formula | Role/Application |
|---|---|---|---|
| This compound | 24442-68-0 | C₁₀H₁₈O₂ | Precursor to 3,3,5-trimethylcyclohexanol. chemspider.com |
| 3,3,5-Trimethylcyclohexanol | 116-02-9 | C₉H₁₈O | Intermediate for synthesizing other esters. |
| 3,3,5-Trimethylcyclohexyl methacrylate | 7779-31-9 | C₁₃H₂₂O₂ | Monomer for high-performance polymers. nih.gov |
| 3,3,5-Trimethylcyclohexyl acrylate | 86178-38-3 | C₁₂H₂₀O₂ | Monomer for UV-curable coatings and inks. lencolo37.comtcichemicals.com |
| [(5S)-3,3,5-trimethylcyclohexyl] pyridine-3-carboxylate | 103417-74-7 | C₁₅H₂₁NO₂ | Research chemical, potential pharmaceutical intermediate. nih.gov |
Emerging Research Trends and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthesis of formate (B1220265) esters often relies on methods that are effective but may not align with modern principles of green chemistry. researchgate.net The future of 3,3,5-Trimethylcyclohexyl formate synthesis lies in the adoption of more sustainable and efficient catalytic systems. Research is trending towards enzymatic, electrochemical, and novel metal-catalyzed pathways that offer higher yields, milder reaction conditions, and reduced environmental impact. researchgate.netmdpi.com
Enzymatic Synthesis: The use of lipases for the direct esterification of 3,3,5-trimethylcyclohexanol (B90689) with formic acid represents a significant green alternative. mdpi.com Lipases operate under mild conditions and can exhibit high selectivity, potentially even differentiating between stereoisomers of the alcohol. conicet.gov.ar Studies on other formate esters have shown that optimizing parameters such as the enzyme type (e.g., Novozym 435), solvent, and molar ratios can lead to conversion yields exceeding 95%. mdpi.com
Electrochemical Methods: A forward-looking approach involves the electrochemical reduction of carbon dioxide (CO₂) in the presence of 3,3,5-trimethylcyclohexanol. Research has demonstrated that CO₂ can be electrochemically converted to formate or formic acid, which can then esterify an alcohol in situ. acs.org This method utilizes a waste product (CO₂) as a C1 feedstock, representing a highly sustainable and atom-economical route.
Advanced Catalytic Systems: Gold nanoparticle catalysis offers another promising avenue. An aerobic oxidative coupling between an alcohol and paraformaldehyde, catalyzed by supported gold nanoparticles (Au/TiO₂), has been shown to produce formate esters efficiently. researchgate.netnih.gov This method proceeds through a hemiacetal intermediate and uses air as the oxidant, avoiding harsh chemical oxidants. nih.govmdpi.com
Exploration of Unexpected Reactivity and Selectivity
The bulky 3,3,5-trimethylcyclohexyl group is expected to impart unique reactivity and selectivity to the formate ester. Its significant steric hindrance could influence reaction outcomes in predictable and unexpected ways.
Future research will likely explore how this steric profile affects the formate group's role as a protecting group in multi-step syntheses. For instance, the stability of the formate ester toward nucleophilic attack is likely enhanced compared to less hindered formates. This was observed in related systems where the formate ester, once formed, was deactivated toward further reactions that might yield carbonate byproducts. researchgate.net
Furthermore, investigations into the formation of this compound under unusual conditions could reveal unexpected pathways. For example, the formation of formate esters has been noted as a side reaction during phosphorylation reactions in formamide (B127407) solvent, a context in which esterification is not the primary intended outcome. nih.gov Understanding the propensity of 3,3,5-trimethylcyclohexanol to undergo such side reactions is crucial for its use in complex chemical environments. The discovery of a formate as an unexpected minor product in a gold-catalyzed reaction of an oxetane (B1205548) was the impetus for a deeper study into a new synthetic methodology. mdpi.com
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding
A deeper understanding of the synthesis and reactivity of this compound will be achieved by combining advanced spectroscopic techniques with powerful computational modeling. researchgate.netresearchgate.net This synergy allows for the elucidation of complex reaction mechanisms and conformational preferences that are difficult to observe through experimentation alone.
Computational Chemistry: Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the entire reaction pathway for the synthesis of this compound. nih.gov For instance, density functional theory (DFT) calculations can predict the transition state energies for enzymatic versus gold-catalyzed routes, providing insight into the factors controlling reaction rates and selectivity. nih.govacs.org Computational studies are also invaluable for understanding the conformational behavior of the ester, such as the preference for the Z-conformation around the C-O bond, which has been established for other formate esters. nih.gov
Spectroscopic Analysis: The data from these computational models can be directly correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, calculated NMR chemical shifts and IR vibrational frequencies for proposed intermediates can be compared with in-situ spectroscopic measurements to validate a predicted reaction mechanism. This integrated approach provides a much more detailed picture than either method could alone.
Design of Next-Generation Materials Incorporating Formate Derivatives
While this compound itself may not be a primary material component, its derivatives, particularly the parent alcohol, are valuable building blocks for next-generation materials. The bulky, aliphatic, and structurally defined trimethylcyclohexyl group can impart desirable properties such as thermal stability, hydrophobicity, and controlled rheology to polymers and other materials.
Advanced Polymers: The related monomer, 3,3,5-Trimethylcyclohexyl methacrylate (B99206), is known to produce chemically stable polymers. specialchem.com By analogy, the alcohol derived from the formate could be used to synthesize a range of monomers for advanced polymers. These materials could find applications in specialty coatings, adhesives, or optical plastics where the bulky cycloaliphatic structure can enhance durability and performance.
Functional Frameworks and Packaging: There is potential for incorporating such bulky functional groups into porous materials like Covalent Organic Frameworks (COFs). acs.org This could be used to tune pore size and surface chemistry for applications in gas separation or catalysis. acs.org In the realm of sustainable materials, formate derivatives are also being explored in the context of bio-engineered packaging, where they might serve as green solvents or plasticizers. credenceresearch.com
Stereochemical Control in Complex Formate-Containing Molecules
The 3,3,5-trimethylcyclohexyl scaffold possesses inherent stereoisomerism (cis and trans isomers). This provides a valuable platform for studying and implementing stereochemical control in synthesis.
Substrate Control: The synthesis of this compound from a stereochemically pure sample of either cis- or trans-3,3,5-trimethylcyclohexanol (B1586269) is a direct application of substrate-based stereochemical control. youtube.com The chirality of the starting alcohol dictates the stereochemistry of the final product, assuming the esterification reaction does not affect the stereocenters. Future research could focus on developing synthetic methods that preserve this stereochemical integrity with high fidelity.
Influence on Complex Molecules: Beyond its own synthesis, the stereochemistry of the this compound moiety could be used to direct subsequent reactions in a larger, more complex molecule. This is analogous to how ester groups on sugar molecules can direct the stereochemical outcome of glycosylation reactions through neighboring group participation. nih.gov The defined cis or trans arrangement of the bulky ring could effectively block one face of a nearby reactive center, forcing a reagent to approach from the opposite side and thus controlling the formation of a new stereocenter. youtube.com This makes the formate a potentially useful "stereodirecting group" in asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3,5-Trimethylcyclohexyl formate, and what factors critically influence yield and purity?
- Methodological Answer : Synthesis of this compound can be achieved via esterification of 3,3,5-trimethylcyclohexanol with formic acid under acidic catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate esterification .
- Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions like dehydration of the alcohol .
- Solvent-free conditions : These improve atom economy but require rigorous removal of water to shift equilibrium toward product formation .
- Validation : Purity can be confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to detect unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR spectroscopy : Identifies ester carbonyl (C=O) stretches near 1720 cm⁻¹ and C-O stretches at 1200–1100 cm⁻¹ .
- ¹H/¹³C NMR : Distinguishes the cyclohexyl ring protons (δ 1.0–2.5 ppm) and formate ester protons (δ 8.1–8.3 ppm for formyl groups) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 184.26 g/mol) confirm the compound .
- Advanced Tip : Coupling HPLC with evaporative light scattering detection (ELSD) improves quantification in absence of UV chromophores .
Advanced Research Questions
Q. How does steric hindrance from the 3,3,5-trimethylcyclohexyl group affect the compound’s reactivity in nucleophilic acyl substitution compared to linear alkyl formates?
- Methodological Answer :
- Steric effects : The bulky cyclohexyl group slows nucleophilic attack due to restricted access to the carbonyl carbon. This is evidenced by reduced hydrolysis rates compared to methyl or ethyl formates .
- Experimental design : Compare pseudo-first-order rate constants (k) for hydrolysis under identical pH/temperature conditions using substrates with varying steric bulk. Monitor via UV-Vis spectroscopy or pH-stat titration .
- Data interpretation : Lower k values for this compound versus linear analogs confirm steric inhibition .
Q. What strategies resolve contradictions in reported reaction kinetics for the enzymatic hydrolysis of this compound across studies?
- Methodological Answer :
- Controlled variables : Standardize enzyme sources (e.g., Candida antarctica lipase B), substrate concentrations, and buffer systems (e.g., phosphate vs. Tris) to isolate pH effects .
- Advanced analytics : Use stopped-flow kinetics or fluorescence quenching to capture transient intermediates and validate rate-determining steps .
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and predict activation energies, reconciling discrepancies between experimental k values .
Q. How does the structural rigidity of this compound influence its polymerizability compared to acrylate or methacrylate analogs?
- Methodological Answer :
- Comparative analysis : The cyclohexyl group reduces polymerization reactivity due to steric hindrance, unlike acrylates (e.g., 3,3,5-Trimethylcyclohexyl acrylate), which readily undergo free-radical polymerization .
- Experimental design : Use differential scanning calorimetry (DSC) to measure exothermic peaks during polymerization and gel permeation chromatography (GPC) to compare molecular weights .
- Key finding : Lower heat flow and narrower polydispersity indices (PDI) for the formate derivative indicate slower chain propagation .
Data Contradiction and Optimization Questions
Q. How can researchers optimize solvent selection for this compound in catalytic applications when literature reports conflicting solubility data?
- Methodological Answer :
- Solubility screening : Use a Hansen solubility parameter (HSP) approach to rank solvents (e.g., toluene vs. THF) based on dispersion (δD), polarity (δP), and hydrogen bonding (δH) .
- Empirical validation : Conduct cloud-point titration or dynamic light scattering (DLS) to quantify solubility limits under varying temperatures .
- Case study : Evidence suggests higher solubility in non-polar solvents (logP > 2.5) due to the compound’s hydrophobic cyclohexyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
